Methyl heptafluorobutyrate

Description

The exact mass of the compound Methyl heptafluorobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Methyl heptafluorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl heptafluorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPUVAKBXDBGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059881 | |

| Record name | Methyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-24-1 | |

| Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=356-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyryl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl perfluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl heptafluorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTAFLUOROBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ6T850AR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl heptafluorobutyrate (MHFB). The information is presented in a clear and concise format, with quantitative data summarized in a structured table for ease of comparison. Detailed methodologies for the determination of key physical properties are also provided, offering valuable insights for experimental design and data interpretation.

Core Physical Properties

Methyl heptafluorobutyrate is a fluorinated ester that presents as a colorless liquid.[1] Its unique physical characteristics, largely influenced by the presence of the heptafluorobutyl group, make it a compound of interest in various scientific and industrial applications.

Quantitative Data Summary

The following table summarizes the key physical properties of methyl heptafluorobutyrate, compiled from various sources.

| Property | Value | Units | Conditions | Citations |

| Molecular Formula | C5H3F7O2 | - | - | [2] |

| Molecular Weight | 228.07 | g/mol | - | [2] |

| Boiling Point | 80 - 81 | °C | at 760 mmHg | [3][4] |

| Melting Point | -86 | °C | - | [3] |

| Density | 1.472 | g/mL | at 25 °C | [3] |

| Refractive Index | 1.293 | nD | at 20 °C | [3][4] |

| Flash Point | > 110 | °C | - | |

| Vapor Pressure | 87 | mmHg | at 25 °C | [3] |

| Solubility in Water | Slightly soluble | - | - | [1][3] |

| Solubility in Organic Solvents | Soluble in ether and acetone | - | - | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.6 | - | Calculated | [2] |

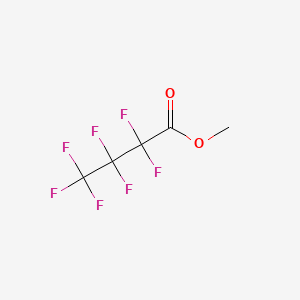

Visualizing the Molecular Structure

A clear understanding of the molecular structure is fundamental to interpreting the physical properties of a compound. The following diagram illustrates the arrangement of atoms in methyl heptafluorobutyrate.

Caption: 2D representation of the methyl heptafluorobutyrate molecule.

Experimental Protocols

The accurate determination of physical properties is crucial for the reliable application of chemical compounds. The following sections detail standardized experimental methodologies for measuring the key physical properties of liquid compounds like methyl heptafluorobutyrate. These protocols are based on established standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Caption: A simplified workflow for the experimental determination of boiling point.

Methodology: A common and accurate method for determining the boiling point is distillation.

-

Apparatus Setup: A small volume of methyl heptafluorobutyrate is placed in a distillation flask along with a few boiling chips to ensure smooth boiling. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the side arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, where the vapor and liquid are in equilibrium, is the boiling point of the substance at the prevailing atmospheric pressure.

-

Pressure Correction: The atmospheric pressure is recorded. If the measurement is not performed at standard pressure (760 mmHg), a correction may be necessary to report the normal boiling point.

Determination of Density

Density, the mass per unit volume of a substance, is a fundamental physical property.

Methodology: The density of a liquid can be determined accurately using a pycnometer or a digital density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with methyl heptafluorobutyrate, ensuring no air bubbles are trapped.

-

The filled pycnometer is brought to a constant temperature (e.g., 25 °C) in a water bath.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

-

The density of methyl heptafluorobutyrate is calculated by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Digital Density Meter: A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample. The density is calculated from this frequency. This method is rapid and requires only a small sample volume.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a pure compound.

Methodology: The refractive index is typically measured using an Abbe refractometer.

-

Calibration: The refractometer is calibrated using a standard of known refractive index.

-

Sample Application: A few drops of methyl heptafluorobutyrate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made must be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: A common method for determining vapor pressure is the static method.

-

Apparatus: A known amount of methyl heptafluorobutyrate is placed in a thermostatted container connected to a pressure measuring device (manometer).

-

Evacuation: The container is evacuated to remove air.

-

Equilibration: The sample is allowed to equilibrate at a constant temperature.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured. This measurement is repeated at several different temperatures to establish the vapor pressure curve.

This guide provides essential physical property data and standardized experimental protocols for methyl heptafluorobutyrate, serving as a valuable resource for professionals in research and development. The provided methodologies can be adapted for other liquid compounds, ensuring accurate and reproducible results.

References

An In-Depth Technical Guide to Methyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl heptafluorobutyrate, a fluorinated compound with significant applications in various scientific fields, including materials science and drug development. This document details its chemical structure, physicochemical properties, synthesis, and spectroscopic data.

Chemical Structure and Formula

Methyl heptafluorobutyrate, also known as methyl perfluorobutanoate, is the methyl ester of heptafluorobutyric acid. Its structure consists of a heptafluoropropyl group attached to a methyl ester functional group.

Molecular Formula: C₅H₃F₇O₂[1]

IUPAC Name: methyl 2,2,3,3,4,4,4-heptafluorobutanoate

CAS Number: 356-24-1

Synonyms: Methyl perfluorobutyrate, Heptafluorobutyric acid methyl ester.[1]

The chemical structure of methyl heptafluorobutyrate can be visualized as follows:

References

A Technical Guide to the Synthesis of Methyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for methyl heptafluorobutyrate, a valuable fluorinated compound utilized in the development of advanced materials and pharmaceuticals.[1] This document details the core synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols. Furthermore, logical workflows and reaction pathways are visualized through diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

Methyl heptafluorobutyrate (MHFB) is a fluorinated ester with the chemical formula C₅H₃F₇O₂. Its unique properties, including high stability and low toxicity, make it a crucial intermediate in organic synthesis.[1] It serves as a building block in the production of fluorinated polymers and surfactants, and is used in the synthesis of fluorinated drug candidates to potentially enhance their bioavailability and therapeutic efficacy.[1] This guide explores the two principal synthetic routes to obtain MHFB and its isomer, methyl heptafluoroisobutyrate.

Core Synthesis Pathways

The synthesis of methyl heptafluorobutyrate is primarily achieved through the direct esterification of heptafluorobutyric acid with methanol, a classic reaction known as Fischer-Speier esterification. An alternative pathway leads to the synthesis of its branched-chain isomer, methyl heptafluoroisobutyrate, which also holds significance as a fluorine-containing intermediate.

Fischer-Speier Esterification of Heptafluorobutyric Acid

This widely used method involves the acid-catalyzed reaction between heptafluorobutyric acid and methanol to yield methyl heptafluorobutyrate and water.[2][3][4] The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol reactant is often employed, or the water byproduct is removed as it forms.[2][3][4]

Synthesis of Methyl Heptafluoroisobutyrate

An important isomer, methyl heptafluoroisobutyrate, can be synthesized through a one-pot reaction involving dimethyl carbonate, an alkali metal fluoride, and perfluoropropylene. This method offers a high-yield pathway to this valuable isomer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathways discussed.

Table 1: Physical Properties of Methyl Heptafluorobutyrate

| Property | Value |

| Molecular Formula | C₅H₃F₇O₂ |

| Molecular Weight | 228.07 g/mol |

| Boiling Point | 80-81 °C |

| Density | 1.472 g/mL at 25 °C |

| Refractive Index (n20D) | 1.293 |

Data sourced from commercial supplier specifications.

Table 2: Comparative Synthesis Data

| Parameter | Fischer Esterification (Representative) | Synthesis of Methyl Heptafluoroisobutyrate |

| Reactants | Heptafluorobutyric Acid, Methanol | Dimethyl Carbonate, Potassium Fluoride, Perfluoropropylene |

| Catalyst | Concentrated Sulfuric Acid | - |

| Solvent | Excess Methanol | Acetonitrile |

| Reaction Temperature | Reflux (approx. 65 °C) | 70 °C |

| Reaction Time | 1-10 hours (typical) | 15 hours |

| Yield | High (typically >90% with optimization) | Up to 73.6% |

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis pathways.

Protocol 1: Fischer-Speier Esterification of Heptafluorobutyric Acid

This protocol is a representative procedure based on established methods for Fischer esterification.

Materials:

-

Heptafluorobutyric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptafluorobutyric acid and an excess of methanol (e.g., a 5 to 10-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the mixture to room temperature and transfer it to a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude methyl heptafluorobutyrate can be purified by distillation, collecting the fraction boiling at 80-81 °C.

Protocol 2: Synthesis of Methyl Heptafluoroisobutyrate

This protocol is adapted from a patented synthesis method.

Materials:

-

Potassium fluoride

-

Dimethyl carbonate

-

Acetonitrile (dry)

-

Perfluoropropylene

-

Nitrogen gas

Procedure:

-

To a dry 500 mL autoclave, under a nitrogen atmosphere, add potassium fluoride (0.22 mol), dimethyl carbonate (0.22 mol), and 100 mL of dry acetonitrile.

-

Cool the autoclave to -70 °C and slowly introduce perfluoropropylene (0.20 mol).

-

Seal the autoclave and heat the reaction mixture to 70 °C for 15 hours with stirring.

-

After the reaction, cool the autoclave in an ice-water bath and slowly vent the unreacted perfluoropropylene.

-

The remaining reaction liquid is then subjected to simple distillation.

-

Collect the fraction distilling at 35-37 °C to obtain methyl heptafluoroisobutyrate.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and experimental workflows.

References

Methyl Heptafluorobutyrate: A Technical Guide to Commercial Availability and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl heptafluorobutyrate (MHFB) is a fluorinated ester that has garnered significant interest within the scientific community due to its unique physicochemical properties and versatile applications. Its high fluorine content imparts desirable characteristics such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties when incorporated into larger molecules.[1][2][3] These attributes make MHFB a valuable tool in drug discovery and a versatile reagent in analytical chemistry. This technical guide provides an in-depth overview of the commercial availability of methyl heptafluorobutyrate, along with detailed experimental protocols for its key applications as a derivatizing agent for gas chromatography and as a building block in the synthesis of fluorinated compounds.

Commercial Availability and Suppliers

Methyl heptafluorobutyrate is readily available from a variety of chemical suppliers worldwide, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities, with ≥97% (GC) being a common grade.[4] Packaging sizes range from grams for laboratory research to bulk quantities for larger-scale applications.

Several major chemical suppliers offer methyl heptafluorobutyrate, including Parchem, Chem-Impex, and Matrix Scientific.[4][5] Pricing can vary depending on the supplier, purity, and quantity ordered. It is advisable to request quotes from multiple suppliers to ensure competitive pricing.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of methyl heptafluorobutyrate is crucial for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: General Properties of Methyl Heptafluorobutyrate

| Property | Value |

| CAS Number | 356-24-1 |

| Molecular Formula | C₅H₃F₇O₂ |

| Molecular Weight | 228.07 g/mol |

| Appearance | Colorless liquid |

| Purity (typical) | ≥ 97% (GC)[4] |

Table 2: Physical and Chemical Properties of Methyl Heptafluorobutyrate

| Property | Value | Reference |

| Density | 1.472 g/mL at 25 °C | [5] |

| Boiling Point | 80-81 °C | [5] |

| Melting Point | -86 °C | [6] |

| Flash Point | >230 °F (>110 °C) | [6] |

| Refractive Index (n20/D) | 1.293 | [5] |

| Vapor Pressure | 87 mmHg at 25 °C | [6] |

Applications in Research and Development

Methyl heptafluorobutyrate's utility spans across analytical chemistry and synthetic organic chemistry, with significant implications for drug development.

Derivatization Agent for Gas Chromatography (GC)

In gas chromatography, derivatization is a crucial step for the analysis of polar compounds that are otherwise non-volatile or exhibit poor chromatographic behavior.[7] The heptafluorobutyryl group, introduced via derivatization with reagents like heptafluorobutyric anhydride (HFBA), enhances volatility and improves detection, particularly for electron capture detection (ECD).[7][8] This makes it an excellent choice for the sensitive detection of compounds containing active hydrogens, such as alcohols, phenols, amines, and thiols. The stable nature of heptafluorobutyrate derivatives further contributes to reproducible and reliable analytical results.[9]

Fluorinated Building Block in Organic Synthesis

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability and binding affinity.[1][3][10] Methyl heptafluorobutyrate serves as a valuable C4 building block for the synthesis of more complex fluorinated molecules.[4] It is a precursor for the generation of fluorinated intermediates, such as β-keto esters, which can then be used in cyclization reactions to form fluorinated heterocycles like pyrimidines.[6][11] Fluorinated pyrimidines are a class of compounds with significant therapeutic applications, including in anticancer treatments.[11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for two key applications of methyl heptafluorobutyrate.

Protocol 1: Derivatization of Analytes for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of a sample containing compounds with active hydrogens (e.g., hydroxyl or amine groups) using heptafluorobutyric anhydride (HFBA), a common derivatizing agent for this purpose.

Materials:

-

Sample containing the analyte of interest

-

Heptafluorobutyric anhydride (HFBA)

-

A suitable solvent (e.g., hexane, ethyl acetate, acetonitrile)

-

A basic catalyst (e.g., triethylamine, pyridine) (optional, but can enhance reaction rate)

-

Inert gas (e.g., nitrogen or argon)

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh or measure a known amount of the sample into a clean, dry reaction vial. If the sample is not in solution, dissolve it in a minimal amount of a suitable solvent.

-

Reagent Addition: Add an excess of heptafluorobutyric anhydride to the sample vial. A 10- to 50-fold molar excess is typical. If using a catalyst, add a small amount (e.g., 10-20 µL) to the mixture.

-

Reaction: Cap the vial tightly and vortex the mixture for 1 minute. Heat the reaction mixture at 50-70 °C for 30-60 minutes.[14] The optimal time and temperature may need to be determined empirically for specific analytes.

-

Reaction Quenching and Extraction (if necessary): After cooling to room temperature, the reaction may be quenched by the addition of a small amount of water or buffer. The derivatized analyte can then be extracted into an organic solvent immiscible with the quenching solution (e.g., hexane or ethyl acetate).

-

Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Analysis: Transfer the dried extract to a GC vial and analyze using a GC-MS system equipped with an appropriate column and detection method.

Protocol 2: Synthesis of a Fluorinated Pyrimidine Building Block

This protocol describes a representative synthesis of a 2-substituted-4-amino-5-fluoropyrimidine, a valuable scaffold in medicinal chemistry. The synthesis involves the formation of a fluorinated β-keto ester intermediate from methyl heptafluorobutyrate, followed by a cyclocondensation reaction with an amidine.

Step 1: Synthesis of a Fluorinated β-Keto Ester Intermediate

This step is a Claisen-type condensation.

Materials:

-

Methyl heptafluorobutyrate

-

Anhydrous ester (e.g., ethyl acetate)

-

Strong base (e.g., sodium hydride or sodium ethoxide)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Inert gas (e.g., nitrogen or argon)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask and condenser

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base in the anhydrous solvent.

-

Addition of Reactants: Slowly add a solution of methyl heptafluorobutyrate and the anhydrous ester in the anhydrous solvent to the stirred suspension of the base at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude fluorinated β-keto ester may be purified by distillation or column chromatography.

Step 2: Cyclocondensation with an Amidine

Materials:

-

Fluorinated β-keto ester from Step 1

-

Amidine hydrochloride salt (e.g., acetamidine hydrochloride)

-

Solvent (e.g., ethanol or isopropanol)

-

Base (e.g., sodium ethoxide or potassium carbonate) (optional, depending on the amidine salt)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask and condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the fluorinated β-keto ester and the amidine hydrochloride salt in the solvent. If necessary, add a base to neutralize the hydrochloride salt.

-

Reaction: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The resulting crude fluorinated pyrimidine can be purified by recrystallization or column chromatography to yield the final product.

Conclusion

Methyl heptafluorobutyrate is a commercially accessible and highly versatile reagent with significant applications in both analytical chemistry and synthetic drug development. Its role as a precursor for derivatization enhances the scope of gas chromatography for the analysis of polar molecules. Furthermore, its utility as a fluorinated building block provides a valuable pathway for the synthesis of novel pharmacologically active compounds. The detailed protocols and compiled data in this guide are intended to support researchers, scientists, and drug development professionals in leveraging the full potential of this important fluorinated compound.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of fluorinated Heterocycles | Postgraduate study | Loughborough University [lboro.ac.uk]

- 4. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]

- 7. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

- 10. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. air.unimi.it [air.unimi.it]

- 13. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]

CAS number 356-24-1 properties and uses

An In-depth Technical Guide to CAS Number 356-24-1: Methyl Heptafluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Methyl Heptafluorobutyrate (CAS 356-24-1). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical and Physical Properties

Methyl heptafluorobutyrate is a fluorinated ester characterized by its high thermal and chemical stability, which is attributed to the strong carbon-fluorine bonds.[1] It is a colorless liquid at room temperature with a variety of applications in analytical and synthetic chemistry.[2]

Table 1: Physical and Chemical Properties of Methyl Heptafluorobutyrate

| Property | Value | Source |

| CAS Number | 356-24-1 | [1][2][3][4] |

| Molecular Formula | C5H3F7O2 | [1][2][4][5] |

| Molecular Weight | 228.06 g/mol | [3][4][5] |

| Appearance | Clear colorless liquid | [3] |

| Melting Point | -86 °C | [1][3] |

| Boiling Point | 80-81 °C | [1][3][4] |

| Density | 1.472 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.293 | [1][3][4] |

| Flash Point | >230 °F | [1][3] |

| Water Solubility | Slightly soluble | [3] |

| Vapor Density | >1 (vs air) | [3] |

| InChI | InChI=1S/C5H3F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 | [2][3][5] |

| SMILES | COC(=O)C(F)(F)C(F)(F)C(F)(F)F | [2][3][5] |

Synthesis

The primary method for synthesizing methyl heptafluorobutyrate is through the esterification of heptafluorobutyric acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[1]

Applications and Experimental Protocols

Methyl heptafluorobutyrate has several key applications in scientific research and development, primarily due to its unique chemical properties.

Derivatization Agent in Gas Chromatography-Mass Spectrometry (GC-MS)

Methyl heptafluorobutyrate is utilized as a derivatization agent to enhance the detection of polar compounds in GC-MS analysis.[1] The derivatization process increases the volatility and thermal stability of analytes, leading to improved chromatographic separation and more sensitive detection.[1]

Experimental Protocol: Derivatization of a Hypothetical Analyte (e.g., a primary amine)

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable organic solvent (e.g., acetonitrile).

-

Reagent Preparation: Prepare a 1:1 (v/v) solution of methyl heptafluorobutyrate and a catalyst (e.g., pyridine) in a sealed vial.

-

Derivatization Reaction:

-

Add 100 µL of the sample solution to a clean, dry reaction vial.

-

Add 50 µL of the methyl heptafluorobutyrate/catalyst solution to the reaction vial.

-

Seal the vial tightly and heat at 60-70 °C for 30-60 minutes.

-

-

Sample Work-up:

-

After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., hexane or ethyl acetate).

-

-

GC-MS Analysis: Inject an appropriate volume of the reconstituted sample into the GC-MS system.

Synthesis of Fluorinated Heterocycles

The presence of the heptafluorobutyryl group makes this compound a valuable precursor in the synthesis of fluorinated heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. The fluorine atoms can modulate the pharmacokinetic properties of the resulting molecules.

Experimental Protocol: Hypothetical Synthesis of a Fluorinated Pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl heptafluorobutyrate (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

-

Characterization: Characterize the purified fluorinated pyrazole using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Fluorous Chemistry

Methyl heptafluorobutyrate can be used in "fluorous chemistry," a concept that utilizes highly fluorinated compounds to facilitate the separation of products and catalysts from a reaction mixture. This approach is considered a "green chemistry" technique as it allows for the easy recovery and reuse of expensive catalysts.

Logical Relationship: Principle of Fluorous Biphasic Catalysis

In a fluorous biphasic system, a fluorous catalyst is dissolved in a fluorous solvent, while the reactants are in a conventional organic solvent. At elevated temperatures, the two phases can become miscible, allowing the reaction to proceed homogeneously. Upon cooling, the phases separate, with the product in the organic phase and the catalyst in the fluorous phase, which can then be easily separated and reused.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or associated signaling pathways for Methyl Heptafluorobutyrate (CAS 356-24-1). Its primary applications are in the realms of analytical and synthetic chemistry. Researchers interested in the potential biological effects of novel fluorinated compounds synthesized from methyl heptafluorobutyrate would need to conduct their own in vitro and in vivo studies.

Safety Information

Methyl heptafluorobutyrate is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

Methyl heptafluorobutyrate is a versatile chemical with significant applications in analytical and synthetic chemistry. Its utility as a derivatization agent in GC-MS, a precursor for fluorinated heterocycles, and a component in fluorous chemistry makes it a valuable tool for researchers and scientists. While direct biological activity has not been extensively documented, its role in the synthesis of novel fluorinated compounds presents opportunities for future drug discovery and development. Proper safety precautions are essential when handling this compound.

References

In-Depth Technical Guide: Methyl Perfluorobutyrate Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for methyl perfluorobutyrate (also known as methyl heptafluorobutanoate), CAS number 356-24-1. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals in research and development.

Chemical and Physical Properties

Methyl perfluorobutyrate is a fluorinated ester with the chemical formula C5H3F7O2.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 228.06 g/mol | [1] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 80 - 81 °C | [2] |

| Melting Point | -86 °C | [2] |

| Density | 1.472 g/mL at 25 °C | [2] |

| Vapor Density | >1 (vs air) | [2] |

| Refractive Index | n20/D 1.293 | [2] |

| Flash Point | >110 °C (> 230 °F) | [3] |

| Water Solubility | Slightly soluble in water | [2] |

Hazard Identification and GHS Classification

Methyl perfluorobutyrate is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1][3]

| GHS Classification | Hazard Statement | Precautionary Statement Codes |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — Single exposure, Category 3, Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

| Flammable Liquids, Category 2 | H225: Highly flammable liquid and vapor | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 |

Below is a visual representation of the GHS pictograms associated with methyl perfluorobutyrate and their meanings.

References

Solubility of Methyl Heptafluorobutyrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl heptafluorobutyrate in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on physicochemical principles and provides a detailed experimental protocol for the quantitative determination of its solubility. This document is intended to serve as a practical resource for laboratory professionals engaged in formulation development, reaction chemistry, and purification processes involving this highly fluorinated ester.

Introduction to Methyl Heptafluorobutyrate

Methyl heptafluorobutyrate (C₅H₃F₇O₂) is a fluorinated ester characterized by its high density, low surface tension, and unique solvent properties. Its structure, featuring a highly fluorinated butyl chain, imparts both lipophobic and hydrophobic characteristics, leading to distinct solubility behavior compared to its non-fluorinated analogs. Understanding its solubility is critical for its effective use as a solvent, reaction medium, or for its removal during product purification.

Predicted Solubility of Methyl Heptafluorobutyrate

The principle of "like dissolves like" is the primary guiding principle for predicting solubility. This principle suggests that substances with similar polarities are more likely to be miscible. Methyl heptafluorobutyrate possesses a polar ester functional group, but the bulky, electron-withdrawing heptafluorobutyl group significantly reduces its overall polarity, rendering it a relatively nonpolar molecule with some polar character.

The following table provides a qualitative prediction of the solubility of methyl heptafluorobutyrate in various organic solvents categorized by their polarity. These are estimations and should be verified experimentally.

Table 1: Predicted Qualitative Solubility of Methyl Heptafluorobutyrate in Common Organic Solvents

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | Miscible | Similar low polarity. The fluorinated chain has low affinity for hydrocarbon chains, but the overall nonpolar character should allow for miscibility. |

| Toluene | 2.4 | Miscible | Both are relatively nonpolar. | |

| Carbon Tetrachloride | 1.6 | Miscible | Both are nonpolar solvents. | |

| Polar Aprotic | Acetone | 5.1 | Miscible | The ketone group in acetone can interact with the ester group of methyl heptafluorobutyrate. |

| Ethyl Acetate | 4.4 | Miscible | As an ester itself, ethyl acetate has similar functional groups, suggesting good miscibility. | |

| Acetonitrile | 5.8 | Partially Miscible | The high polarity of acetonitrile might lead to limited miscibility with the less polar methyl heptafluorobutyrate. | |

| Tetrahydrofuran (THF) | 4.0 | Miscible | The ether oxygen in THF can interact with methyl heptafluorobutyrate. | |

| Dichloromethane (DCM) | 3.1 | Miscible | The moderate polarity of DCM makes it a good solvent for a wide range of compounds, including moderately polar ones like methyl heptafluorobutyrate. | |

| Polar Protic | Methanol | 5.1 | Partially Miscible | The hydrogen-bonding network of methanol may not favorably accommodate the nonpolar fluorinated chain, leading to partial miscibility. |

| Ethanol | 4.3 | Partially Miscible | Similar to methanol, the hydrogen bonding in ethanol is likely to result in partial miscibility. | |

| Water | 10.2 | Slightly Soluble | The high polarity and extensive hydrogen-bonding network of water make it a poor solvent for the relatively nonpolar and hydrophobic methyl heptafluorobutyrate.[1] |

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the quantitative determination of the solubility of methyl heptafluorobutyrate in an organic solvent. This protocol is a composite of standard laboratory practices for determining liquid-liquid miscibility and solubility.

Materials and Equipment

-

Methyl heptafluorobutyrate (solute)

-

Organic solvent of interest (solvent)

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Thermostatically controlled water bath or incubator

-

Vortex mixer

-

Centrifuge (optional)

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Syringes and syringe filters (if necessary)

-

Glass vials with screw caps

Procedure

Step 1: Preparation of Standard Solutions

-

Accurately prepare a series of standard solutions of methyl heptafluorobutyrate in the chosen organic solvent. The concentration range of these standards should bracket the expected solubility.

-

Use volumetric flasks for accurate dilutions.

-

Analyze these standards using a calibrated analytical instrument (e.g., Gas Chromatography) to generate a calibration curve of instrument response versus concentration.

Step 2: Sample Preparation and Equilibration

-

In a series of glass vials, add a known excess amount of methyl heptafluorobutyrate to a known volume or mass of the organic solvent. The presence of a distinct second phase (undissolved methyl heptafluorobutyrate) is necessary to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer can be used intermittently.

Step 3: Phase Separation

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., several hours) to allow for complete phase separation.

-

If the phases do not separate cleanly by gravity, centrifugation at a controlled temperature can be employed.

Step 4: Sampling and Analysis

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a pipette or syringe. Be extremely careful not to disturb the undissolved methyl heptafluorobutyrate layer.

-

If necessary, filter the aliquot through a syringe filter compatible with the solvent to remove any suspended micro-droplets.

-

Accurately dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

Step 5: Data Analysis

-

Using the calibration curve, determine the concentration of methyl heptafluorobutyrate in the diluted aliquot.

-

Calculate the concentration in the original saturated solvent phase by accounting for the dilution factor.

-

The resulting concentration is the solubility of methyl heptafluorobutyrate in the chosen organic solvent at the specified temperature. It is advisable to perform the experiment in triplicate and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of methyl heptafluorobutyrate in an organic solvent.

Conclusion

References

Spectroscopic Profile of Methyl Heptafluorobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl heptafluorobutyrate (CAS No. 356-24-1), a significant fluorochemical with applications in various scientific fields. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance profiles, offering valuable data for its identification, characterization, and utilization in research and development.

Mass Spectrometry (MS)

The mass spectrum of methyl heptafluorobutyrate provides critical information about its molecular weight and fragmentation pattern under electron ionization.

Table 1: Mass Spectrometry Data for Methyl Heptafluorobutyrate

| m/z | Relative Intensity (%) | Plausible Fragment Assignment |

| 31 | 18.7 | [OCH₃]⁺ |

| 59 | 100.0 | [COOCH₃]⁺ |

| 69 | 25.4 | [CF₃]⁺ |

| 93 | 11.2 | [C₂F₃O]⁺ |

| 119 | 4.7 | [C₂F₅]⁺ |

| 127 | 10.1 | [C₃F₅]⁺ |

| 169 | 2.9 | [C₃F₇]⁺ |

| 197 | 2.3 | [M - OCH₃]⁺ |

| 228 | 1.5 | [M]⁺ (Molecular Ion) |

Note: Data is based on the electron ionization mass spectrum available from the NIST WebBook.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like methyl heptafluorobutyrate is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: A dilute solution of methyl heptafluorobutyrate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5ms). The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As methyl heptafluorobutyrate elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each fragment at a specific m/z, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of methyl heptafluorobutyrate is characterized by strong absorptions corresponding to the carbonyl group and the carbon-fluorine bonds.

Table 2: Characteristic Infrared Absorption Bands for Methyl Heptafluorobutyrate

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960 | Weak-Medium | C-H stretch (methyl) |

| ~1780 | Strong | C=O stretch (ester) |

| ~1350-1100 | Very Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (ester) |

Note: These are typical absorption ranges. The exact peak positions can be found on the experimental spectrum.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like methyl heptafluorobutyrate, the spectrum can be obtained using the neat liquid or a solution.

-

Sample Preparation (Neat Liquid): A drop of pure methyl heptafluorobutyrate is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light absorbed at each wavelength.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the absence of readily available experimental NMR spectra in public databases, the following data is predicted based on established chemical shift theory and data for analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show a single signal for the methyl protons.

Table 3: Predicted ¹H NMR Data for Methyl Heptafluorobutyrate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

The methyl protons are deshielded by the adjacent electron-withdrawing oxygen atom of the ester group, resulting in a downfield chemical shift.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Table 4: Predicted ¹³C NMR Data for Methyl Heptafluorobutyrate

| Chemical Shift (δ, ppm) | Assignment |

| ~53 | -OCH₃ |

| ~105-125 (quartet of triplets) | -CF₂-CF₂-CF₃ |

| ~105-125 (quartet of triplets) | -CF₂-CF₂-CF₃ |

| ~110-130 (quartet) | -CF₃ |

| ~158 (triplet) | C=O |

The highly electronegative fluorine atoms cause significant deshielding of the adjacent carbon atoms, shifting their signals downfield. The signals for the fluorinated carbons will exhibit complex splitting patterns due to C-F coupling.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three different fluorine environments.

Table 5: Predicted ¹⁹F NMR Data for Methyl Heptafluorobutyrate

| Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Integration | Assignment |

| ~ -81 | Triplet | 3F | -CF₃ |

| ~ -120 | Quartet | 2F | -CO-CF₂- |

| ~ -127 | Singlet (broad) | 2F | -CF₂-CF₃ |

The chemical shifts are highly dependent on the position of the fluorine atoms along the carbon chain. Coupling between adjacent non-equivalent fluorine nuclei leads to the observed multiplicities.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of methyl heptafluorobutyrate (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F), and parameters such as the number of scans, acquisition time, and relaxation delay are set.

-

Data Acquisition: The sample is subjected to a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals (free induction decay or FID) are detected.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like methyl hentafluorobutyrate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Methodological & Application

Application Note and Protocol for Heptafluorobutyryl Derivatization in GC-MS Analysis

A Clarification on Derivatizing Agents: It is a common misconception that methyl heptafluorobutyrate is used as a derivatizing agent. The standard and widely used reagent for creating heptafluorobutyrate derivatives for GC-MS analysis is Heptafluorobutyric Anhydride (HFBA) . This document provides a detailed protocol for derivatization using HFBA.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, particularly those containing polar functional groups such as hydroxyls, amines, and thiols, are not sufficiently volatile or thermally stable for direct GC-MS analysis. Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives.

Heptafluorobutyric anhydride (HFBA) is a robust acylation reagent used to derivatize compounds containing active hydrogens, such as alcohols, phenols, primary and secondary amines, and thiols. The resulting heptafluorobutyryl (HFB) derivatives exhibit increased volatility and are highly responsive to electron capture detection (ECD), making this method particularly suitable for trace analysis. This application note provides a comprehensive protocol for the derivatization of target analytes using HFBA for subsequent GC-MS analysis.

Principles of HFBA Derivatization

HFBA reacts with active hydrogens in functional groups to form stable heptafluorobutyryl derivatives. The reaction is an acylation where the heptafluorobutyryl group replaces the active hydrogen. This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and resolution. The introduction of the highly electronegative fluorine atoms in the heptafluorobutyryl group enhances the sensitivity of detection by ECD and can produce characteristic mass spectra useful for structural elucidation.

Experimental Protocols

Materials and Reagents

-

Heptafluorobutyric anhydride (HFBA)

-

Triethylamine (TEA) (optional, as a catalyst)

-

Solvent (e.g., Ethyl acetate, Toluene, Acetonitrile, Hexane)

-

Anhydrous Sodium Sulfate

-

Nitrogen gas for evaporation

-

Sample containing the analyte of interest

-

Internal Standard (optional, but recommended for quantitative analysis)

-

Vials with PTFE-lined caps

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

Sample Preparation

The sample should be free of water, as moisture can hydrolyze the HFBA reagent. If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried prior to derivatization.

-

Extraction: Perform a liquid-liquid extraction of the aqueous sample with a suitable water-immiscible organic solvent (e.g., ethyl acetate, hexane).

-

Drying: Dry the organic extract by passing it through a column containing anhydrous sodium sulfate or by adding anhydrous sodium sulfate directly to the extract.

-

Evaporation: Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen gas. If evaporated to dryness, reconstitute the residue in a known volume of an appropriate solvent.

Derivatization Protocol

This protocol is a general guideline and may need to be optimized for specific analytes.

-

To the vial containing the dried sample extract, add 50-100 µL of a suitable solvent (e.g., ethyl acetate or toluene).

-

Add 50 µL of heptafluorobutyric anhydride (HFBA).

-

(Optional) Add 10-20 µL of a catalyst such as triethylamine (TEA) to facilitate the reaction, especially for less reactive compounds.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.[1] The optimal temperature and time will depend on the specific analyte.

-

Cool the vial to room temperature.

-

(Optional) If a catalyst was used, it may be necessary to remove excess reagent and catalyst. This can be achieved by evaporating the sample to dryness under a gentle stream of nitrogen and reconstituting the residue in a suitable solvent for GC-MS analysis. Alternatively, a liquid-liquid wash with a dilute aqueous base can be performed, followed by drying of the organic layer.

-

The derivatized sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of HFB derivatives. These should be optimized for the specific analytes and instrument.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Electron Energy | 70 eV |

| Scan Range | m/z 50-550 |

Data Presentation

The following table summarizes typical reaction conditions for HFBA derivatization found in the literature.

| Analyte Type | Reagent | Catalyst | Solvent | Temperature (°C) | Time (min) | Reference |

| Amphetamines | HFBA | None | Ethyl Acetate | 65-70 | 30 | [1] |

| Alkylphenols | HFBA | Na2CO3 | Hexane | 55 | 60 | [2] |

| General (Alcohols, Amines) | HFBA | Triethylamine | Benzene | 50 | 15 | [3] |

Visualization

Experimental Workflow Diagram

Caption: General workflow for HFBA derivatization and subsequent GC-MS analysis.

Logical Relationship of Derivatization

Caption: Logical flow from polar analyte to improved GC-MS analysis via HFBA derivatization.

References

Application Notes and Protocols for Monosaccharide Analysis Using Methyl Heptafluorobutyrate Derivatization

For Researchers, Scientists, and Drug Development Professionals

Application Note: Sensitive and Robust Monosaccharide Analysis by GC-MS of Methyl Heptafluorobutyrate Derivatives

This application note describes a highly sensitive and robust method for the quantitative analysis of monosaccharides using gas chromatography-mass spectrometry (GC-MS) after derivatization to their methyl heptafluorobutyrate forms. This method is particularly advantageous for the analysis of monosaccharides from complex biological matrices such as glycoproteins and glycolipids.

The derivatization process involves two key steps: methanolysis to release individual monosaccharides as their methyl glycosides, followed by acylation with heptafluorobutyric anhydride (HFBAA). This derivatization strategy offers several benefits over other common methods, such as trimethylsilylation (TMS). The resulting methyl heptafluorobutyrate derivatives are exceptionally stable, and the acylation of amino groups is complete, ensuring accurate quantification.[1] Furthermore, these derivatives exhibit excellent chromatographic behavior on capillary columns, allowing for high-resolution separation of a wide range of common monosaccharides, including pentoses, deoxy-hexoses, hexoses, hexosamines, and sialic acids.[1]

A significant advantage of this method is its resistance to interference from common contaminants found in biological samples and laboratory buffers, such as detergents (SDS, Triton X-100), salts, and reagents like Tris and glycine.[1] This robustness allows for the analysis of samples with minimal cleanup, including those isolated from SDS-PAGE gels or PVDF membranes.[1] The high sensitivity of this method allows for the reproducible determination of monosaccharides down to the picomole level.[1]

Experimental Protocols

I. Materials and Reagents

-

Monosaccharide Standards: High-purity standards of individual monosaccharides (e.g., arabinose, rhamnose, xylose, fucose, galactose, mannose, glucose, N-acetylglucosamine, N-acetylgalactosamine, N-acetylneuraminic acid).

-

Internal Standard: Lysine or other suitable internal standard.

-

Reagents for Methanolysis: Anhydrous Methanol, Acetyl Chloride.

-

Reagents for Derivatization: Heptafluorobutyric Anhydride (HFBAA), Acetonitrile (anhydrous).

-

Solvents: Dichloromethane (anhydrous), Pyridine (anhydrous).

-

Sample Preparation: Nitrogen gas for drying, heating block or oven, screw-cap reaction vials.

II. Protocol for Derivatization of Monosaccharides

This protocol is adapted from the method described by Zanetta et al., 1999.

1. Methanolysis:

a. To a dried sample containing 1-10 µg of carbohydrate, add 500 µL of 1.25 M methanolic HCl (prepared by carefully adding 86 µL of acetyl chloride to 1 mL of anhydrous methanol). b. Add a known amount of internal standard (e.g., lysine). c. Seal the reaction vial tightly and heat at 80°C for 24 hours. d. Cool the vial to room temperature and neutralize the acid by adding a few drops of anhydrous pyridine. e. Dry the sample completely under a stream of dry nitrogen gas.

2. Heptafluorobutyrylation:

a. To the dried methyl glycosides, add 100 µL of anhydrous acetonitrile and 20 µL of heptafluorobutyric anhydride (HFBAA). b. Seal the vial and heat at 150°C for 15 minutes. c. Cool the vial to room temperature. d. Evaporate the excess reagent and solvent under a stream of dry nitrogen gas. e. Re-dissolve the dried derivatives in an appropriate volume of anhydrous dichloromethane for GC-MS analysis.

Data Presentation

The following table summarizes the typical retention times for common monosaccharides analyzed as their methyl heptafluorobutyrate derivatives. Note that multiple peaks may be observed for each monosaccharide due to the presence of different anomers (α and β) and ring forms (pyranose and furanose). The major peak is typically used for quantification.

| Monosaccharide | Retention Time (min) - Major Isomer |

| Rhamnose (Rha) | 16.52 |

| Fucose (Fuc) | 16.81 |

| Xylose (Xyl) | 17.25 |

| Arabinose (Ara) | 17.48 |

| Mannose (Man) | 19.15 |

| Galactose (Gal) | 19.53 |

| Glucose (Glc) | 19.87 |

| N-Acetylgalactosamine (GalNAc) | 21.54 |

| N-Acetylglucosamine (GlcNAc) | 22.12 |

| N-Acetylneuraminic acid (Neu5Ac) | 28.34 |

Retention times are approximate and may vary depending on the specific GC column and analytical conditions.

GC-MS Analysis Protocol

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column. A CP-Sil5 CB low bleed/MS capillary column (25 m x 0.32 mm, 0.25 µm film thickness) or equivalent is recommended.[2]

-

Mass Spectrometer: Capable of electron impact (EI) ionization and chemical ionization (CI).

GC-MS Parameters:

-

Injector Temperature: 260°C[2]

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Ionization Mode: Electron Impact (EI) for fragmentation analysis and Chemical Ionization (CI) for molecular mass determination.[1]

-

Mass Range: Scan appropriate mass range to detect fragments and molecular ions of the derivatized monosaccharides.

Mandatory Visualization

Caption: Workflow for monosaccharide analysis using methyl heptafluorobutyrate derivatization.

References

- 1. Gas-liquid chromatography of the heptafluorobutyrate derivatives of the O-methyl-glycosides on capillary columns: a method for the quantitative determination of the monosaccharide composition of glycoproteins and glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Derivatization of Amino Acids with Heptafluorobutyl Chloroformate for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of amino acids using heptafluorobutyl chloroformate (HFBCF), often used in conjunction with an alcohol like methanol, for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This method is a cornerstone in metabolomics, clinical diagnostics, and pharmaceutical research for the sensitive and robust quantification of amino acids in various biological matrices.

Introduction

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] Amino acids, due to their polar and zwitterionic nature, are non-volatile and require a derivatization step to convert them into less polar and more volatile compounds suitable for GC analysis.[1][2][3] Derivatization with alkyl chloroformates, such as heptafluorobutyl chloroformate, is a rapid and efficient method that targets the primary and secondary amine groups, as well as the carboxyl and hydroxyl groups of amino acids.[1][2][4][5] The resulting fluoroacylated and esterified derivatives are highly volatile and exhibit excellent chromatographic properties, allowing for sensitive detection by GC-MS.[6] This method can be applied to both non-chiral and chiral separations, enabling the analysis of D- and L-amino acid enantiomers.[1][2][5]

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of amino acids with heptafluorobutyl chloroformate is depicted in the following diagram.

Caption: Experimental workflow for amino acid analysis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on methodologies described in the literature.[4][5] Optimization may be required for specific sample types and instrumentation.

3.1. Materials and Reagents

-

Heptafluorobutyl chloroformate (HFBCF)

-

Methanol (anhydrous)

-

Pyridine (anhydrous)

-

Isooctane (or other suitable organic solvent like hexane)

-

Perchloric acid (PCA)

-

Sodium hydroxide (NaOH)

-

Sodium carbonate (Na₂CO₃)

-

Amino acid standards

-

Internal standards (e.g., stable isotope-labeled amino acids)

-

Ultrapure water

-

Sample vials, centrifuge tubes, and autosampler vials

3.2. Sample Preparation (from Serum/Plasma)

-

To 100 µL of serum or plasma in a microcentrifuge tube, add an appropriate amount of internal standard solution.

-

Precipitate proteins by adding 25 µL of 1.17 M perchloric acid.[5]

-

Vortex the mixture for 2-3 minutes.[5]

-

Centrifuge at a minimum of 2000 x g for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully collect the supernatant for the derivatization step.

3.3. Derivatization Procedure

-

Transfer a 120 µL aliquot of the supernatant to a clean reaction vial.[5]

-

Neutralize the acidic sample by adding 25 µL of a neutralization buffer (e.g., 1 M NaOH / 0.5 M Na₂CO₃, 4:1 v/v).[5]

-

Prepare the derivatization-extraction medium by mixing HFBCF and isooctane. A common ratio is 1:3 (v/v) HFBCF:isooctane.[4]

-

Add 50 µL of the HFBCF derivatization-extraction medium to the neutralized supernatant.[5]

-

Add a catalyst medium, such as a mixture of 50 mM Na₂CO₃ and pyridine (3:1 v/v), to facilitate the reaction.

-

Immediately vortex the mixture vigorously for 10-15 seconds to ensure thorough mixing and reaction.[5]

-

Allow the phases to separate. Centrifugation may be used to expedite this process.

-

Carefully transfer the upper organic phase containing the derivatized amino acids to an autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of HFBCF-derivatized amino acids. These may need to be optimized for your specific instrument and column.

| Parameter | Typical Value |

| Gas Chromatograph | |

| Column | Non-polar (e.g., CP-VF-5ms, 20 m x 0.25 mm, 0.25 µm film) or Chiral (e.g., CP-Chirasil-L-Val, 25 m x 0.25 mm, 0.12 µm film) |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of ~1.2 mL/min |

| Oven Program | Initial temp. 80-100°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 210-230 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Quantitative Data

Quantitative analysis is typically performed in SIM mode, monitoring characteristic ions for each amino acid derivative to enhance sensitivity and selectivity. The following table provides a non-exhaustive list of characteristic m/z values for some amino acid derivatives. Retention times are highly dependent on the specific chromatographic conditions and column used.

Table 1: Characteristic Mass Fragments for Selected HFBCF-Derivatized Amino Acids

| Amino Acid | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Alanine | 284 | 126, 154 |

| Valine | 312 | 154, 182 |

| Leucine | 326 | 168, 196 |

| Isoleucine | 326 | 168, 196 |

| Proline | 311 | 114, 142 |

| Methionine | 348 | 190, 218 |

| Phenylalanine | 364 | 206, 234 |

| Aspartic Acid | 432 | 274, 302 |

| Glutamic Acid | 446 | 288, 316 |

| Tyrosine | 570 | 412, 440 |

| Lysine | 545 | 387, 415 |

Note: The exact m/z values can vary slightly based on the specific derivative formed (e.g., number of derivatized functional groups).

Table 2: Reported Performance Characteristics

| Parameter | Reported Range |

| Limit of Detection (LOD) | Sub-nanomolar to low picomole range[7] |

| Limit of Quantification (LOQ) | Low picomole range on column[7] |

| Linearity (R²) | > 0.99 |

| Precision (RSD%) | < 15% |

Conclusion

The derivatization of amino acids with heptafluorobutyl chloroformate followed by GC-MS analysis is a robust, sensitive, and versatile method suitable for a wide range of applications in research and development. The protocol provided herein offers a solid foundation for implementing this technique. For optimal results, it is recommended to validate the method for the specific matrix and analytes of interest, including the determination of retention times, characteristic mass fragments, and quantitative performance metrics.

References

- 1. researchgate.net [researchgate.net]

- 2. Heptafluorobutyl chloroformate-based sample preparation protocol for chiral and nonchiral amino acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantitative Analysis of Fatty Acids using Heptafluorobutyrate Derivatization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is critical in numerous fields, including biomedical research, clinical diagnostics, and drug development, due to their integral roles in cellular structure, energy metabolism, and signaling pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of fatty acids. However, the inherent polarity and low volatility of free fatty acids necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.

This document provides detailed application notes and protocols for the quantitative analysis of fatty acids by forming their methyl heptafluorobutyrate derivatives. This derivatization, using heptafluorobutyric anhydride (HFBA), offers the advantage of introducing a highly electronegative group, which can enhance sensitivity in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. The following sections detail the experimental procedures, present representative quantitative data, and provide visual workflows to guide researchers in applying this methodology.

Data Presentation

The following table summarizes representative concentrations of major fatty acids in human plasma. This data is compiled from published studies using validated quantitative methods and serves as a typical example for the application of the described protocol. Actual concentrations will vary depending on the specific sample matrix and physiological state.